6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-24-14-18(12-22-24)30(28,29)25-10-8-15(9-11-25)13-26-20(27)7-6-19(23-26)16-2-4-17(21)5-3-16/h2-7,12,14-15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWFPQQXHGSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic derivative notable for its complex structure and potential biological activities. This article focuses on its pharmacological properties, including enzyme inhibition, antibacterial activity, and its implications in medicinal chemistry.
Chemical Structure
The compound features several functional groups that contribute to its biological activity, including:
- A pyridazinone core
- A piperidine moiety
- A pyrazole ring with a sulfonyl group
- A fluorophenyl substituent
This structural diversity is essential for its interaction with biological targets.
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against various bacterial strains. Preliminary studies indicate moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant inhibition against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. In one study, derivatives of piperidine demonstrated considerable AChE inhibitory activity, which is critical for developing treatments for neurodegenerative diseases . The IC50 values for these activities were reported to be significantly lower than those of standard inhibitors.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to target enzymes. These studies suggest that the sulfonyl group plays a crucial role in enhancing binding interactions with the active sites of enzymes like AChE .
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from 5-(4-fluorophenyl)-3-p-tolyl derivatives. The final product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity .
Pharmacological Evaluation
In vivo studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The presence of the piperidine ring is associated with these effects, as seen in other pharmacologically active derivatives .
科学的研究の応用
Therapeutic Applications
A. Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. Specifically, studies have shown that derivatives of pyridazinone compounds can effectively reduce seizure activity in animal models. For instance, a related compound demonstrated an effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, highlighting the potential of this class of compounds for treating epilepsy .
B. Anticancer Activity
Preliminary studies suggest that the incorporation of fluorophenyl and pyrazole moieties may enhance the anticancer activity of certain compounds. The structural configuration allows for interactions with specific biological targets involved in tumor growth and proliferation. For example, compounds that share structural similarities with 6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one have been evaluated for their cytotoxic effects against various cancer cell lines .
Table: Summary of Research Findings on Related Compounds
類似化合物との比較
Fluorophenyl vs. Dichlorophenyl
The target’s 4-fluorophenyl group contrasts with the 3,5-dichlorophenyl group in Compound 6 . Fluorine’s electronegativity and small size favor dipole interactions and metabolic stability, whereas chlorine’s larger size and lipophilicity may enhance hydrophobic binding but increase susceptibility to oxidative metabolism.
Piperidine-Pyrazole Sulfonyl vs. Piperidine-Ethyl Linkers
The target’s {1-[(1-methylpyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl group differs from Compound 51d’s ethyl-linked piperidine-pyrazole system .
Physicochemical Properties (Inferred)
Note: Molecular weights are approximations based on structural formulas.
Research Findings and Methodological Insights
Structural Validation
Crystallographic analysis using SHELX software (e.g., SHELXL ) is standard for confirming the conformation of such heterocyclic compounds. The target’s sulfonyl-piperidine-pyrazole substituent may require high-resolution data for accurate refinement due to rotational flexibility.
Structure-Activity Relationship (SAR) Considerations
While direct activity data are unavailable, substituent trends suggest:
- Fluorophenyl : Enhances target affinity via electrostatic interactions .
- Sulfonyl Linkers : Improve solubility but may reduce membrane permeability compared to alkyl chains .
- Piperidine vs. Piperazine : Piperazine (as in ) offers additional hydrogen-bonding sites, whereas piperidine contributes to conformational flexibility.
Q & A
Q. What are the key challenges in synthesizing the sulfonylated piperidine moiety of this compound, and how can reaction conditions be optimized?
The sulfonylation of the piperidine nitrogen with 1-methyl-1H-pyrazol-4-sulfonyl chloride requires careful control of stoichiometry and reaction time. Evidence suggests using anhydrous conditions (e.g., DMF or THF) with a base like triethylamine to scavenge HCl byproducts . Optimization via Design of Experiments (DoE) can help balance temperature (typically 0–25°C) and reagent ratios to minimize side reactions, such as over-sulfonylation or degradation of the pyridazinone core . Purity can be monitored using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?
- 1H/13C NMR : Key signals include the deshielded pyridazinone C=O (δ ~160 ppm in 13C) and the fluorophenyl aromatic protons (δ ~7.2–7.6 ppm in 1H) .
- LC-MS/MS : Electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~485) and fragments related to the sulfonyl-piperidine cleavage .
- X-ray crystallography : Resolves ambiguity in stereochemistry, particularly the spatial arrangement of the sulfonylpyrazole and fluorophenyl groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Prioritize kinase inhibition panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazinone-based kinase inhibitors . Use fluorescence polarization assays for target engagement studies, and pair with cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
- Core modifications : Replace the dihydropyridazinone with a pyridazine or pyrimidine scaffold to assess effects on metabolic oxidation .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., CF3) on the pyrazole ring to enhance sulfonamide stability .
- In silico modeling : Use molecular dynamics simulations to predict CYP450 interactions and guide synthetic efforts . Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?
Contradictions may arise from poor bioavailability or off-target effects.
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to evaluate solubility limitations .
- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to identify accumulation in non-target organs .
- Orthogonal assays : Confirm target engagement in vivo via Western blotting of phosphorylated kinases in tumor xenografts .
Q. What strategies mitigate solubility challenges during formulation for preclinical studies?
- Co-solvent systems : Use PEG-400/water (70:30) or hydroxypropyl-β-cyclodextrin (HPβCD) to enhance aqueous solubility .
- Amorphous solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP) improves dissolution rates .
- Prodrug approaches : Introduce phosphate or ester groups at the pyridazinone 3-keto position, which hydrolyze in vivo to the active form .
Methodological Considerations
Q. How can researchers resolve discrepancies in crystallographic data versus computational docking poses?
- Re-refine X-ray data : Check for disordered solvent molecules or alternate conformations in the crystal lattice .
- Molecular docking : Use flexible docking protocols (e.g., AutoDock Vina) with explicit water molecules to account for solvation effects .
- Mutagenesis validation : Introduce point mutations (e.g., Ala-scanning) in the target protein to confirm critical binding interactions .
Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?
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